N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide
Overview
Description
N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C13H12ClNO3S and its molecular weight is 297.75. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Microwave-Assisted Synthesis :
- N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide has been synthesized as KN-93, a potent and selective inhibitor of Ca2+/Calmoduline-dependent Protein Kinase II (CaMKII) using microwave-assisted methods, indicating its role in biological processes and potential therapeutic applications (Bruno et al., 2010).
Chemical Properties and Reactivity
- Chlorinating Reagent :
- The compound has been identified as a structurally simple and reactive chlorinating reagent, implying its utility in chemical syntheses and transformations (Pu et al., 2016).
Biological and Pharmacological Activities
- Cancer Research :
- Derivatives of this compound have been studied in cell-based antitumor screens, and certain compounds have progressed to clinical trials as potential cancer therapeutics, indicating their significance in oncology research (Owa et al., 2002).
Supramolecular Architecture
- Crystal Structures :
- Studies on the crystal structures of related compounds have shed light on their supramolecular architecture, which is governed by intermolecular interactions, providing insights into their chemical properties and potential applications in material science (Rodrigues et al., 2015).
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-methoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-18-12-6-8-13(9-7-12)19(16,17)15-11-4-2-10(14)3-5-11/h2-9,15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWMDSAJIPMLMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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